![molecular formula C7H10N2O3 B1524483 Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-YL)acetate CAS No. 5011-96-1](/img/structure/B1524483.png)
Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-YL)acetate
Overview
Description
1,3,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles often involves the reaction of amidoximes with carboxylic acids and their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids .
Molecular Structure Analysis
The oxadiazole ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Chemical Reactions Analysis
Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of oxadiazole compounds can vary significantly depending on their specific structure. For example, these compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .
Scientific Research Applications
Anticancer Applications
The 1,3,4-oxadiazole scaffold, which is part of the structure of Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-YL)acetate, has been extensively studied for its potential as a cytotoxic agent in cancer treatment. These compounds have shown promise in inhibiting the growth of cancer cells by targeting various enzymes and proteins involved in cell proliferation . The ability to modify the structure and create derivatives allows for the development of new drugs with high cytotoxicity towards malignant cells.
Enzyme Inhibition
Derivatives of 1,3,4-oxadiazole have been found to inhibit enzymes such as thymidylate synthase, HDAC, topoisomerase II, and thymidine phosphorylase . These enzymes play crucial roles in DNA replication and repair, making them significant targets for drug development in diseases where these processes are dysregulated, such as cancer.
Antifungal Activity
Compounds containing the 1,3,4-oxadiazole moiety have demonstrated antifungal properties. Studies have evaluated their effectiveness against various fungal pathogens, comparing their activity to commercial fungicides . This suggests potential applications in developing new antifungal agents for agriculture and medicine.
Antibacterial Properties
Research has also explored the antibacterial activity of 1,3,4-oxadiazole derivatives. These studies involve assessing the compounds’ ability to inhibit bacterial growth under specific conditions, such as after exposure to UV light . This indicates potential for creating new antibacterial treatments.
Antidiabetic Potential
The synthesis of novel bi-heterocycles containing the 1,3,4-oxadiazole ring has been investigated for their use as anti-diabetic agents . These compounds could offer new avenues for diabetes treatment, focusing on different mechanisms of action than current medications.
High-Energy Materials
Due to their structural characteristics, certain oxadiazole derivatives exhibit favorable oxygen balance and positive heat of formation, making them suitable as high-energy materials . This application could extend to the development of propellants and explosives.
Material Science Applications
The oxadiazole ring system’s flat, aromatic nature allows it to act as a linker in designing molecules for material science applications. These could include the development of novel polymers or small molecules with specific electronic properties for use in electronics or photonics .
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-3-11-7(10)4-6-9-8-5(2)12-6/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFUCWBAGCQOEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN=C(O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-YL)acetate | |
CAS RN |
5011-96-1 | |
Record name | ethyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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